molecular formula C25H31N5O4 B606353 BRD5529 CAS No. 1358488-78-4

BRD5529

Cat. No.: B606353
CAS No.: 1358488-78-4
M. Wt: 465.5 g/mol
InChI Key: ZXWHESBABUHJBE-UHFFFAOYSA-N
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Description

BRD5529 is a chemical compound known for its role as an inhibitor of caspase recruitment domain-containing protein 9. This compound has shown significant potential in inhibiting proinflammatory signaling pathways, particularly those induced by fungal β-glucans. Its unique properties make it a valuable candidate for research in various fields, including medicine and biochemistry .

Mechanism of Action

Target of Action

Methylbenzamido nicotinic acid, similar to its parent compound nicotinic acid (also known as niacin or vitamin B3), is likely to target nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . In the brain, these receptors are found on dopaminergic neurons in the cortico-limbic pathways .

Mode of Action

The compound’s interaction with its targets involves acting as an agonist at nicotinic acetylcholine receptors . This means that it binds to these receptors and activates them, leading to a series of downstream effects.

Biochemical Pathways

Methylbenzamido nicotinic acid, like niacin, is involved in the formation of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . The compound also affects the NAD-dependent pathways .

Pharmacokinetics

Niacin is well absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of methylbenzamido nicotinic acid’s action are likely to include changes in lipid metabolism and cellular energy production, given its role in the formation of NAD and NADP . It may also have effects on cellular redox reactions and other metabolic processes .

Action Environment

The action, efficacy, and stability of methylbenzamido nicotinic acid can be influenced by various environmental factors. For instance, pH levels can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as other drugs or food, can potentially interact with the compound and affect its action .

Biochemical Analysis

Biochemical Properties

Methylbenzamido nicotinic acid interacts with various enzymes, proteins, and other biomolecules. It is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions

Cellular Effects

The effects of Methylbenzamido nicotinic acid on various types of cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.

Molecular Mechanism

The molecular mechanism of action of Methylbenzamido nicotinic acid involves its interactions at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methylbenzamido nicotinic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Methylbenzamido nicotinic acid can vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

Methylbenzamido nicotinic acid is involved in various metabolic pathways. It is derived from nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation–reduction reactions

Transport and Distribution

Methylbenzamido nicotinic acid is transported and distributed within cells and tissues in a manner that is still being researched. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Methylbenzamido nicotinic acid and any effects on its activity or function are still being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

BRD5529 is synthesized through a series of chemical reactions that involve the interaction of specific reagents under controlled conditions. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. The exact synthetic route may vary, but it generally includes steps such as nucleophilic substitution, reduction, and purification through chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The production is carried out in controlled environments to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

BRD5529 undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions include controlled temperature, pressure, and pH to ensure the desired reaction outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

BRD5529 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Investigated for its role in inhibiting proinflammatory signaling pathways.

    Medicine: Explored as a potential therapeutic agent for conditions involving excessive inflammation, such as inflammatory bowel disease.

    Industry: Utilized in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BRD5529

This compound stands out due to its high potency and specificity in inhibiting caspase recruitment domain-containing protein 9. Its favorable solubility and stability make it a preferred choice for research and potential therapeutic applications .

Properties

IUPAC Name

2-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)-5-[(4-methylbenzoyl)amino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N5O4/c1-17-5-7-18(8-6-17)22(31)28-19-15-20(23(32)33)21(27-16-19)29-13-9-25(10-14-29,24(26)34)30-11-3-2-4-12-30/h5-8,15-16H,2-4,9-14H2,1H3,(H2,26,34)(H,28,31)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWHESBABUHJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(N=C2)N3CCC(CC3)(C(=O)N)N4CCCCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does suramin affect ATP signaling in the synaptic cleft of the Torpedo electric organ?

A1: The research demonstrates that suramin acts as a potent, non-competitive inhibitor of ecto-apyrase activity in the Torpedo electric organ []. Ecto-apyrases are enzymes located on the outer surface of cells, responsible for the hydrolysis of extracellular ATP. By inhibiting these enzymes, suramin prevents the breakdown of ATP released alongside acetylcholine at the synapse. This leads to an increased concentration of ATP in the synaptic cleft.

Q2: What is the significance of suramin's inhibitory effect on ecto-apyrase in the context of synaptic depression?

A2: The study reveals that suramin significantly reduces synaptic depression in the Torpedo electric organ []. Synaptic depression is a phenomenon where the strength of synaptic transmission decreases with repetitive stimulation. The researchers propose a mechanism where the accumulated ATP, due to suramin's inhibition of ecto-apyrase, gets converted to adenosine. Adenosine, acting on A1 purinoceptors, then mediates the observed reduction in synaptic depression. This highlights the crucial role of ATP hydrolysis and adenosine signaling in regulating synaptic transmission.

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